[1]Benzofuro[3,2-f][1,3]benzothiazole
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Overview
Description
1Benzofuro[3,2-f][1,3]benzothiazole is a heterocyclic compound that combines the structural features of benzofuran and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro[3,2-f][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. This reaction can be catalyzed by various agents, including iodine, samarium triflate, or even under microwave irradiation . Another approach involves the use of 2-aminobenzenethiol and nitriles in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of 1Benzofuro[3,2-f][1,3]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1Benzofuro[3,2-f][1,3]benzothiazole undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane (DMP) to form oxidized derivatives .
- Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups .
- Oxidation: Dess-Martin periodinane (DMP) in dichloromethane.
- Reduction: Sodium borohydride in methanol.
- Substitution: Halogenation using bromine or chlorination using thionyl chloride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzothiazole-2-carboxylic acid, while substitution reactions can introduce halogen or alkyl groups onto the benzene ring .
Scientific Research Applications
Chemistry: In chemistry, 1Benzofuro[3,2-f][1,3]benzothiazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, derivatives of 1Benzofuro[3,2-f][1,3]benzothiazole have shown promise as antimicrobial agents, enzyme inhibitors, and potential anticancer compounds. These derivatives can inhibit the growth of bacteria, fungi, and cancer cells by targeting specific molecular pathways .
Industry: In industry, 1Benzofuro[3,2-f][1,3]benzothiazole is used in the development of fluorescent probes for the detection of various analytes. These probes can be used in environmental monitoring, medical diagnostics, and chemical analysis .
Mechanism of Action
The mechanism of action of 1Benzofuro[3,2-f][1,3]benzothiazole and its derivatives involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its activity. Other derivatives may interact with cellular membranes or DNA, leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds::
- Benzofuran: Shares the benzofuran core but lacks the benzothiazole ring.
- Benzothiazole: Contains the benzothiazole ring but lacks the benzofuran core.
- Benzimidazole: Similar structure but contains an imidazole ring instead of a benzothiazole ring .
Uniqueness: 1Benzofuro[3,2-f][1,3]benzothiazole is unique due to its fused benzofuran and benzothiazole rings, which confer distinct chemical properties and biological activities. This combination allows for a broader range of applications compared to its individual components .
Properties
CAS No. |
300859-80-7 |
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Molecular Formula |
C13H7NOS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[1]benzofuro[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-10-13(16-7-14-10)6-12(9)15-11/h1-7H |
InChI Key |
RQQIGFGWPIAZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)SC=N4 |
Origin of Product |
United States |
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